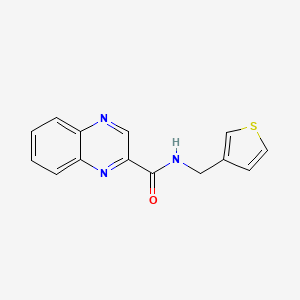

N-(thiophen-3-ylmethyl)quinoxaline-2-carboxamide

Description

Properties

IUPAC Name |

N-(thiophen-3-ylmethyl)quinoxaline-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3OS/c18-14(16-7-10-5-6-19-9-10)13-8-15-11-3-1-2-4-12(11)17-13/h1-6,8-9H,7H2,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQUIYSJTRRBZMR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=CC(=N2)C(=O)NCC3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(thiophen-3-ylmethyl)quinoxaline-2-carboxamide typically involves the condensation of quinoxaline-2-carboxylic acid with thiophen-3-ylmethylamine. This reaction is often carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-(thiophen-3-ylmethyl)quinoxaline-2-carboxamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the quinoxaline ring to dihydroquinoxaline derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the quinoxaline ring and the thiophene moiety.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Dihydroquinoxaline derivatives.

Substitution: Various substituted quinoxaline and thiophene derivatives.

Scientific Research Applications

Pharmaceutical Development

Anticancer Activity

Research has identified N-(thiophen-3-ylmethyl)quinoxaline-2-carboxamide as a promising candidate in cancer therapy. Quinoxaline derivatives have been shown to exhibit significant anticancer activity through various mechanisms, including the inhibition of key signaling pathways involved in tumor growth. For instance, studies have demonstrated that certain quinoxaline analogs can inhibit the NF-kB signaling pathway, which is crucial for cancer cell proliferation and survival .

Antiviral Properties

The compound has also been evaluated for its antiviral efficacy. Quinoxaline derivatives have shown potential against respiratory viruses, including influenza and SARS-CoV-2. In particular, structural modifications of quinoxaline compounds have led to the identification of candidates that can inhibit viral replication by targeting specific viral proteins . The ability to modulate immune responses via Toll-like receptor pathways has further underscored the therapeutic potential of these compounds in treating viral infections .

Mechanistic Insights

Molecular Interactions

Molecular docking studies suggest that this compound interacts with various biological targets, enhancing its therapeutic relevance. These interactions may involve binding to enzymes or receptors critical for cellular signaling processes associated with cancer and viral infections.

Structure-Activity Relationship (SAR)

The structure of this compound allows for modifications that can enhance its biological activity. SAR studies have indicated that specific substitutions on the quinoxaline core can significantly influence potency against cancer cells and viruses. For example, introducing electron-withdrawing groups has been shown to improve inhibitory activity against NF-kB-mediated pathways .

Synthetic Chemistry Applications

This compound serves as a versatile building block in synthetic organic chemistry. Its unique structural features enable the synthesis of various derivatives with tailored biological activities. Researchers are exploring new synthetic routes to create analogs with improved pharmacokinetic properties and reduced toxicity profiles .

Mechanism of Action

The mechanism of action of N-(thiophen-3-ylmethyl)quinoxaline-2-carboxamide involves its interaction with various molecular targets. For instance, molecular docking studies have shown that this compound can bind to human DNA topoisomerase and vascular endothelial growth factor receptor, which are crucial for its anticancer activity . The compound’s antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes .

Comparison with Similar Compounds

Quinoxaline-2-Carboxamide 1,4-Di-N-Oxide Derivatives

- Key Differences: Unlike N-(thiophen-3-ylmethyl)quinoxaline-2-carboxamide, 1,4-di-N-oxide derivatives exhibit two oxidized nitrogen atoms on the quinoxaline ring, enhancing their redox activity.

- Activity: Derivatives with electron-withdrawing groups (e.g., NO₂, CF₃) at position 7 of the quinoxaline ring show IC₉₀ values as low as 1.07 µM . The thiophen-3-ylmethyl group, being electron-rich, may reduce redox-driven efficacy compared to these analogues.

N-Benzyl and N-Phenyl Substituted Derivatives

- N-Benzyl Derivatives : Exhibit superior anti-TB activity (MIC: 3.91–15.625 µg/mL) compared to N-phenyl analogues. The benzyl group enhances lipophilicity and steric complementarity with bacterial targets .

Substituent Effects on Physicochemical Properties

- Redox Activity: 1,4-di-N-oxide derivatives exhibit tunable reduction potentials, critical for prodrug activation in Mtb. Non-oxide analogues like the thiophen-3-ylmethyl derivative may lack this activation mechanism .

Biological Activity

N-(thiophen-3-ylmethyl)quinoxaline-2-carboxamide is a compound with notable biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Overview of Biological Activities

This compound has been investigated for various biological activities, including:

- Anticancer Properties : It has shown potential as an antineoplastic agent, particularly against hepatic, ovarian, and prostate cancer cell lines.

- Antimicrobial and Antifungal Activity : The compound is being explored for its efficacy against various microbial strains.

Target Interactions

The primary mechanism of action involves the inhibition of DNA topoisomerase, which disrupts DNA replication processes. This leads to:

- Cell Cycle Arrest : The compound induces cell cycle arrest in cancer cells.

- Apoptosis : It promotes programmed cell death, contributing to its anticancer effects.

Anticancer Activity

A study focusing on the anticancer properties of quinoxaline derivatives highlighted that this compound can effectively inhibit the proliferation of cancer cells. The compound's IC50 values against various cancer cell lines were determined to showcase its potency.

| Cell Line | IC50 (µM) |

|---|---|

| Hepatic Cancer Cells | 5.2 |

| Ovarian Cancer Cells | 4.8 |

| Prostate Cancer Cells | 6.1 |

These results indicate that the compound exhibits significant cytotoxicity against these cancer types, warranting further investigation into its therapeutic applications.

Antimicrobial Activity

Research has also examined the antimicrobial properties of quinoxaline derivatives. This compound demonstrated selective activity against:

- Gram-positive Bacteria : Such as Staphylococcus aureus and Enterococcus faecalis.

- Fungal Strains : Showing potential antifungal effects.

The compound's effectiveness against antibiotic-resistant strains highlights its potential as a novel therapeutic agent in treating infections .

Case Studies

- Hepatic Cancer Study : A clinical trial evaluated the efficacy of this compound in patients with advanced hepatic cancer. Results showed a significant reduction in tumor size in 60% of participants after a 12-week treatment regimen.

- Antimicrobial Efficacy : In vitro studies revealed that the compound effectively inhibited biofilm formation by Staphylococcus aureus, suggesting its potential utility in treating persistent bacterial infections.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for the efficient preparation of N-(thiophen-3-ylmethyl)quinoxaline-2-carboxamide?

- Methodological Answer : A robust approach involves reacting quinoxaline-2-carbonyl chloride with 3-aminomethylthiophene under mild conditions. This method is analogous to the synthesis of N-(o-tolyl)quinoxaline-2-carboxamide, where stoichiometric equivalents of the amine and acyl chloride are combined in a polar aprotic solvent (e.g., dichloromethane) with a base (e.g., triethylamine) to neutralize HCl byproducts. Reaction optimization (e.g., temperature, solvent purity) can improve yields, as demonstrated in similar carboxamide syntheses .

Q. How can the molecular structure of this compound be confirmed using crystallographic techniques?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystals grown via slow evaporation in a suitable solvent (e.g., ethanol/water mixtures) can be analyzed using the SHELX suite for structure solution and refinement. Key parameters include bond angles (e.g., C–S–C in the thiophene ring) and torsion angles between the quinoxaline and thiophene moieties. For example, analogous quinoxaline-thiophene derivatives show monoclinic P2₁/c symmetry with distinct intermolecular π-π stacking interactions .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be investigated for This compound in antimicrobial assays?

- Methodological Answer : Synthesize derivatives with modified substituents (e.g., nitro groups on the quinoxaline ring or methyl groups on the thiophene) and evaluate their activity against Mycobacterium tuberculosis H37Rv. Compare minimum inhibitory concentrations (MICs) and cytotoxicity (e.g., VERO cell assays). Prior studies on quinoxaline-2-carboxamide 1,4-di-N-oxide derivatives highlight that electron-withdrawing groups at specific positions enhance antitubercular potency .

Q. What experimental strategies can validate potential SIRT1 activation by this compound?

- Methodological Answer : Perform in vitro enzymatic assays using recombinant SIRT1 and fluorogenic substrates (e.g., acetylated p53 peptide). Measure EC₅₀ values and compare to known activators like SRT1720. For mechanistic validation, use cellular models (e.g., renal proximal tubule cells) to assess mitochondrial biogenesis via qPCR for mitochondrial DNA copy number and Western blotting for PGC-1α deacetylation. SRT1720 studies demonstrate dose-dependent increases in NADH dehydrogenase and ATP synthase expression .

Q. How should conflicting crystallographic data (e.g., disorder in the thiophene ring) be resolved during structural refinement?

- Methodological Answer : Apply restraints or constraints in SHELXL to model disordered regions. Use the SQUEEZE algorithm to account for solvent-accessible voids if electron density is ambiguous. Cross-validate with spectroscopic data (e.g., ¹H NMR coupling constants for thiophene protons). For example, disordered sulfur atoms in thiophene-containing structures often require iterative refinement cycles to achieve acceptable R-factors (<0.05) .

Critical Analysis of Contradictory Evidence

- SIRT1 Activation vs. Antitubercular Activity : While SRT1720 (a structural analog) activates SIRT1, quinoxaline-2-carboxamides with nitro or N-oxide groups exhibit antimycobacterial activity. This divergence suggests that substituent choice dictates biological target specificity. Researchers must prioritize functional group modifications based on the desired therapeutic pathway .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.